molecular formula C4H3BrN2S B1283286 5-Bromopyrimidine-2(1H)-thione CAS No. 14305-25-0

5-Bromopyrimidine-2(1H)-thione

Cat. No.: B1283286
CAS No.: 14305-25-0
M. Wt: 191.05 g/mol
InChI Key: WHXPLARVWVJQDE-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-2(1H)-thione is a heterocyclic compound that contains a bromine atom and a thione group attached to a pyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Scientific Research Applications

5-Bromopyrimidine-2(1H)-thione has a wide range of applications in scientific research:

Safety and Hazards

5-Bromopyrimidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. Several methodologies for the introduction of various bio-relevant functional groups to pyrimidine have been reported, but there is still a need for a single robust method allowing the selective introduction of multiple functional groups .

Biochemical Analysis

Biochemical Properties

5-Bromopyrimidine-2(1H)-thione plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and metallation reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, this compound undergoes nucleophilic displacement reactions with nucleophiles under microwave irradiation, leading to the formation of substituted pyrimidine derivatives . Additionally, it undergoes direct metallation with lithium diisopropylamide, yielding 4-lithio-5-bromopyrimidine . These interactions highlight the compound’s versatility in biochemical reactions and its potential as a precursor for synthesizing biologically active molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in cellular stress responses and apoptosis . Furthermore, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells . These cellular effects underscore the compound’s potential as a modulator of cellular function and its relevance in biochemical research.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules, including enzymes and proteins. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair . Additionally, it can activate signaling pathways that regulate gene expression, thereby influencing cellular responses to environmental stimuli

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound exhibits moderate stability under standard laboratory conditions, with a tendency to degrade over extended periods . Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert minimal toxic effects, while higher doses can lead to significant adverse effects . Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being non-toxic to toxic . Additionally, high doses of this compound have been associated with toxic effects, including cellular damage and disruption of normal physiological processes . These dosage effects underscore the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes enzymatic transformations, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways influence the overall metabolic flux within cells and can impact the levels of specific metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . Additionally, binding interactions with proteins can influence the localization and distribution of this compound within cells

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been observed to localize within the nucleus, where it can interact with DNA and nuclear proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrimidine-2(1H)-thione typically involves the bromination of pyrimidine-2-thione. One common method includes the reaction of pyrimidine-2-thione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrimidine-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and other reduced forms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyrimidine-2(1H)-thione is unique due to the presence of both a bromine atom and a thione group, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential use in biological applications make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-bromo-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXPLARVWVJQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=S)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562310
Record name 5-Bromopyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14305-25-0
Record name 5-Bromopyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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